molecular formula C17H24N2O7 B12965149 (3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate

(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate

Cat. No.: B12965149
M. Wt: 368.4 g/mol
InChI Key: LLFLEXGWHBXTTK-RWYOIZDWSA-N
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Description

(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrofuro[3,4-d][1,3]dioxole ring system and a dihydropyrimidinyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity may be explored for developing new drugs or biological probes.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: Its chemical properties may be utilized in the development of new materials or industrial processes.

Mechanism of Action

The mechanism of action of (3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate: is unique due to its specific ring system and functional groups.

    Similar compounds: Other compounds with similar ring systems or functional groups may include various tetrahydrofuro[3,4-d][1,3]dioxole derivatives and dihydropyrimidinyl-containing compounds.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H24N2O7

Molecular Weight

368.4 g/mol

IUPAC Name

tert-butyl (3aR,4R,6S,6aR)-4-(2,4-dioxopyrimidin-1-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxole-6-carboxylate

InChI

InChI=1S/C17H24N2O7/c1-15(2,3)25-12(21)10-11-17(6,26-16(4,5)24-11)13(23-10)19-8-7-9(20)18-14(19)22/h7-8,10-11,13H,1-6H3,(H,18,20,22)/t10-,11+,13+,17+/m0/s1

InChI Key

LLFLEXGWHBXTTK-RWYOIZDWSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@H](O[C@H]1N3C=CC(=O)NC3=O)C(=O)OC(C)(C)C)OC(O2)(C)C

Canonical SMILES

CC1(OC2C(OC(C2(O1)C)N3C=CC(=O)NC3=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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